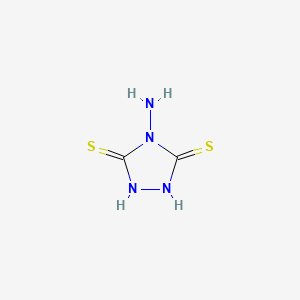

4-amino-4H-1,2,4-triazole-3,5-dithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402282 | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-33-3 | |

| Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol, a heterocyclic compound of significant interest due to its versatile chemical properties and potential applications in medicinal chemistry and materials science. This document details a proven synthetic pathway, outlines a suite of analytical techniques for structural elucidation and purity assessment, and offers insights into the underlying chemical principles. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction: The Significance of this compound

Heterocyclic compounds containing the 1,2,4-triazole scaffold are a cornerstone in the development of therapeutic agents and functional materials.[1][2] The incorporation of an amino group and two thiol moieties, as in this compound, imparts a unique combination of properties. These include the potential for diverse chemical modifications, the ability to form stable complexes with metal ions, and a range of biological activities.[3] Triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities.[1][2] The title compound, with its reactive thiol groups, also serves as a valuable building block for the synthesis of more complex heterocyclic systems. Furthermore, its ability to act as a corrosion inhibitor has been explored.[4]

This guide will focus on a well-established synthetic route starting from thiocarbohydrazide and carbon disulfide. It will then delve into the critical characterization techniques required to confirm the identity and purity of the synthesized compound, including spectroscopic and thermal analysis methods.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the cyclization of thiocarbohydrazide with carbon disulfide. This reaction is typically carried out in a basic medium, such as pyridine, which acts as both a solvent and a catalyst.[4]

Reaction Mechanism and Rationale

The synthesis proceeds through a multi-step mechanism. Initially, the nucleophilic thiocarbohydrazide attacks the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen sulfide, driven by the basic conditions provided by pyridine. The amino group at the 4-position of the triazole ring originates from the thiocarbohydrazide starting material. The choice of pyridine as a solvent is crucial as it facilitates the deprotonation steps and promotes the cyclization process.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Thiocarbohydrazide

-

Carbon Disulfide (CS₂)

-

Pyridine

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiocarbohydrazide in pyridine.

-

Addition of Carbon Disulfide: To this solution, add carbon disulfide dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to ensure complete cyclization.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After cooling the reaction mixture to room temperature, the product may precipitate. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is then filtered.

-

Purification: The crude product is washed with a cold solvent such as ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

-

Drying: The purified product is dried in a vacuum oven at a moderate temperature to yield the final this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands. For analogous triazole-thiols, characteristic peaks are observed for N-H, S-H, C=N, and C-S stretching vibrations.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amino group) | 3200-3300 |

| S-H (thiol group) | 2550-2600 |

| C=N (triazole ring) | 1600-1650 |

| C-S | 650-700 |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the amino (-NH₂) and thiol (-SH) protons. The amino protons typically appear as a singlet, and the thiol proton also appears as a singlet, often at a downfield chemical shift.[1]

-

¹³C NMR: The carbon NMR spectrum will show signals for the two equivalent carbon atoms in the triazole ring. The chemical shift of these carbons will be influenced by the adjacent nitrogen and sulfur atoms.

| ¹H NMR | Expected Chemical Shift (δ, ppm) |

| -NH₂ | 5.5 - 6.0 (broad singlet) |

| -SH | 13.0 - 14.0 (singlet) |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| C₃, C₅ (triazole ring) | 160 - 170 |

Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information about the thermal stability and decomposition of the compound. DSC can be used to determine the melting point, which is a key indicator of purity. TGA measures the change in mass as a function of temperature, revealing the decomposition pattern of the molecule. The thermal decomposition of this compound has been reported to involve an endothermic melting process followed by exothermic decomposition processes.[4]

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂H₄N₄S₂, confirming the elemental composition of the product.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 16.21 | (Experimental Value) |

| Hydrogen (H) | 2.72 | (Experimental Value) |

| Nitrogen (N) | 37.81 | (Experimental Value) |

| Sulfur (S) | 43.26 | (Experimental Value) |

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The described synthetic protocol, based on the reaction of thiocarbohydrazide and carbon disulfide, is a reliable method for obtaining this valuable heterocyclic compound. The comprehensive characterization workflow, employing a combination of spectroscopic and analytical techniques, ensures the confirmation of the product's identity and purity. The information presented herein is intended to serve as a practical resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the exploration of the diverse potential of this versatile molecule.

References

-

This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. (2025). ResearchGate. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2018). ResearchGate. [Link]

-

Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2022). ResearchGate. [Link]

Sources

Crystal Structure Analysis of 4-amino-4H-1,2,4-triazole-3,5-dithiol: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and coordination properties.[1][2] 4-amino-4H-1,2,4-triazole-3,5-dithiol, in particular, presents a molecule of significant interest due to its potential as a corrosion inhibitor, its multiple hydrogen bonding sites, and its capacity for tautomerism.[3] Unambiguous determination of its three-dimensional structure is paramount for understanding structure-activity relationships (SAR), predicting solid-state properties, and guiding rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for achieving this, providing precise atomic coordinates, bond lengths, and angles.[4]

Section 1: Synthesis and High-Purity Preparation

Causality: The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and a poor-quality diffraction pattern. The chosen synthetic route must be robust and followed by a rigorous purification protocol.

Protocol 1.1: Synthesis of this compound

This protocol is adapted from a known method for the target molecule's synthesis.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (1 equivalent) and pyridine (as solvent).

-

Reagent Addition: Slowly add carbon disulfide (CS₂) (2 equivalents) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. During this time, the evolution of hydrogen sulfide (H₂S) gas may be observed. The reaction should be conducted in a well-ventilated fume hood.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into cold water.

-

Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., aqueous ethanol) to yield the purified product.[5]

-

Validation: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization trials.

Section 2: The Crystallization Bottleneck: Strategies and Methodologies

Expertise & Experience: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[6][7] The choice of crystallization method is dictated by the molecule's solubility, polarity, and stability. For a polar molecule like this compound, which is capable of extensive hydrogen bonding, methods that allow for slow, controlled changes in supersaturation are most effective.

Protocol 2.1: Preliminary Solubility Screening

-

Select a diverse range of solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF).

-

In small vials, add ~1-2 mg of the purified compound.

-

Add the selected solvent dropwise at room temperature, vortexing between additions, until the solid dissolves.

-

Record the approximate solubility. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8]

Common Crystallization Techniques

The following are established methods for small organic molecules.[9][10]

-

Slow Evaporation: A straightforward technique where a nearly saturated solution of the compound is left undisturbed in a vial covered with a perforated seal (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.[10]

-

Vapor Diffusion: This is a highly controlled and effective method.[10] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form slowly at the interface as the liquids diffuse into one another.

Caption: Decision workflow for selecting a suitable crystallization method.

Section 3: Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition

Authoritative Grounding: SCXRD is the gold standard for molecular structure determination.[4] The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The geometry and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal lattice.

Caption: The experimental workflow for SCXRD data acquisition and processing.

Protocol 3.1: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope and mounted on a cryoloop or glass fiber.

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Unit Cell Determination: A short series of initial X-ray images are taken to locate diffraction spots. These spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Data Collection Strategy: Based on the crystal's symmetry (space group), a strategy is calculated to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

-

Data Integration: The raw diffraction images are processed. The software identifies the position of each reflection, integrates its intensity, and assigns it Miller indices (h, k, l).

-

Scaling and Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal itself. The output is a reflection file (.hkl) containing the indices and corrected intensities for each reflection.

Section 4: Structure Solution, Refinement, and Validation

Trustworthiness: The raw diffraction data does not directly yield a molecular structure. It must be processed through computational steps to solve the "phase problem" and refine the atomic positions. The final model's quality is judged by statistical indicators that provide a self-validating system.

-

Structure Solution: Using the reflection data, direct methods or Patterson methods are employed to generate an initial electron density map. This map reveals the positions of the heavier atoms (like sulfur in this case).

-

Model Building: An initial structural model is built by assigning atom types to the electron density peaks.

-

Structure Refinement: The model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) from the model.

-

Validation: The quality of the final model is assessed using several metrics:

-

R1: The residual factor, representing the agreement between the observed and calculated structure amplitudes. A value < 0.05 is considered excellent for small molecules.

-

wR2: A weighted residual factor based on intensities.

-

Goodness of Fit (GoF): Should be close to 1.0, indicating that the model is a good fit for the data.

-

Residual Electron Density: The difference electron density map should be largely featureless, with no significant positive or negative peaks.

-

Section 5: Analysis of the Crystal Structure

Expertise & Experience: Based on crystallographic studies of similar 4-amino-5-substituted-1,2,4-triazole-3-thiols, we can anticipate several key structural features for this compound.[2][5]

Molecular Geometry:

-

Tautomerism: The molecule can exist in thiol (-SH) or thione (=S) forms. Crystallography provides a definitive answer to which tautomer exists in the solid state. Studies on analogous compounds show that the C-S bond lengths are often intermediate between a single and double bond, suggesting a zwitterionic character with delocalization of charge.[2]

-

Planarity: The 1,2,4-triazole ring is expected to be essentially planar. The planarity of the entire molecule will depend on the orientation of the exocyclic amino and thiol groups.

Supramolecular Assembly & Intermolecular Interactions:

The presence of N-H (from the amino group and triazole ring) and S-H groups makes this molecule a potent donor and acceptor of hydrogen bonds. The crystal packing will likely be dominated by an extensive network of intermolecular hydrogen bonds, such as N-H···N and N-H···S interactions. These interactions are critical as they govern the material's physical properties, including melting point, solubility, and polymorphism.

Caption: Potential hydrogen bonding network in the crystal lattice.

Illustrative Crystallographic Data

The following table presents representative crystallographic data based on published structures of similar triazole-thiol compounds to provide a benchmark for what might be expected.[5]

| Parameter | Illustrative Example Value | Significance |

| Chemical Formula | C₂H₄N₄S₂ | Confirms molecular composition. |

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | a=6.0, b=7.5, c=11.0 | The dimensions of the unit cell edges. |

| α, β, γ (°) | α=90, β=95, γ=90 | The angles between the unit cell edges. |

| Volume (ų) | ~500 | The volume of the unit cell. |

| Z | 2 or 4 | The number of molecules in the unit cell. |

| Final R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the final model's quality. |

| wR2 (all data) | < 0.15 | A secondary indicator of model quality. |

| Goodness-of-Fit (GoF) | ~1.0 | Indicates a good fit between the model and the experimental data. |

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2483. [6][7]

-

BenchChem. (2025). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. BenchChem Technical Guides. [4]

-

BenchChem. (2025). Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. BenchChem Technical Guides. [1]

-

University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [7]

-

Crystallization of small molecules. (n.d.). Course Material. [9]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. [10]

-

Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. AIP Conference Proceedings. [2]

-

BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles. BenchChem Technical Guides.

-

Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. [5]

-

Organic Chemistry at CU Boulder. (n.d.). Crystallization. University of Colorado Boulder. [8]

-

ResearchGate. (2025). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. [3]

-

Fedotov, D., & Hotsulia, O. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [11]

-

Majeed, A. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this heterocyclic compound. The guide emphasizes the interpretation of spectroscopic data to elucidate the molecular structure and tautomeric forms of the title compound.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The incorporation of amino and dithiol functional groups into the 4H-1,2,4-triazole scaffold in this compound presents a molecule with significant potential for coordination chemistry and the development of novel therapeutic agents. The presence of multiple donor atoms (nitrogen and sulfur) makes it an excellent ligand for forming metal complexes, a strategy often employed to enhance biological activity.[1]

A critical aspect of characterizing this molecule is understanding its potential tautomerism. The presence of the thiol groups allows for the existence of dithiol and thione-thiol tautomeric forms. Spectroscopic techniques like FTIR and NMR are indispensable tools for identifying the predominant tautomeric form in different states (solid or in solution).

Synthesis of this compound

While direct literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established methods for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[3][4] The proposed synthesis involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate.

Proposed Synthetic Pathway

A potential synthetic route starts from carbon disulfide and hydrazine, leading to the formation of a key intermediate, which is then cyclized.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Preparation of Potassium Dithiocarbazinate: In a flask cooled in an ice bath, a solution of potassium hydroxide in ethanol is prepared. To this, carbon disulfide is added dropwise with stirring, followed by the slow addition of hydrazine hydrate. The mixture is stirred for several hours at low temperature to precipitate the potassium dithiocarbazinate salt.

-

Cyclization: The isolated potassium dithiocarbazinate is then refluxed with an excess of hydrazine hydrate in an aqueous or alcoholic medium. The reaction progress can be monitored by the evolution of hydrogen sulfide gas.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to yield the purified this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum will provide key information on the N-H, S-H, C=N, and C=S vibrations, which is crucial for confirming the structure and assessing tautomerism.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound, based on general FTIR correlation tables and data from similar compounds.[1][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-3100 | Medium-Strong | N-H stretching | Amino (NH₂) |

| ~2550 | Weak | S-H stretching | Thiol (SH) |

| ~1620 | Medium | C=N stretching | Triazole ring |

| ~1550 | Medium | N-H bending | Amino (NH₂) |

| ~1300 | Medium-Strong | C=S stretching | Thione |

| ~1100 | Medium | C-N stretching | Triazole ring |

| ~700 | Medium | C-S stretching | Thiol |

Interpretation of the FTIR Spectrum

The presence of a broad band in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amino group. A weak absorption band around 2550 cm⁻¹ would confirm the presence of the S-H group, suggesting the existence of the dithiol tautomer.[8] Conversely, a strong band around 1300 cm⁻¹ would indicate the presence of a C=S bond, pointing towards the thione tautomeric form.[9] It is common for 1,2,4-triazole-3-thiols to exist predominantly in the thione form in the solid state.[9] The C=N stretching of the triazole ring is expected around 1620 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol for NMR Analysis

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and has exchangeable protons that can be easily identified.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Predicted NMR Spectral Data

The expected chemical shifts for this compound are presented below. These predictions are based on data for similar 1,2,4-triazole structures.[9][10]

¹H NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 2H | SH / NH (Thione) |

| ~5.8 | Singlet | 2H | NH₂ |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=S (Thione) |

Interpretation of the NMR Spectra

-

¹H NMR: The protons of the amino group (NH₂) are expected to appear as a singlet around 5.8 ppm.[1] The chemical shift of the thiol (SH) or the N-H proton of the thione form is highly dependent on the solvent and concentration and is expected to be a broad singlet at a downfield region, typically above 13 ppm.[9][10] The integration of this signal corresponding to two protons would be indicative of the two SH/NH protons.

-

¹³C NMR: The most informative signal in the ¹³C NMR spectrum would be that of the carbon atoms in the triazole ring attached to the sulfur atoms. If the compound exists in the thione form, a signal for the C=S carbon is expected to appear significantly downfield, around 168 ppm.[9]

Caption: Tautomeric forms of this compound.

Conclusion

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved from [Link][5]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link][6]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. LibreTexts. Retrieved from [Link][11]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link][12]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2017). Acta Poloniae Pharmaceutica, 74(3), 835-842.[9]

-

Wang, Q., et al. (2012). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. Molecules, 17(10), 11684-11704.[13]

-

1,3-diphenyl-1H-1,2,4-triazole-5-thiol. (n.d.). In SpectraBase. Wiley. Retrieved from [Link][14]

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.[1]

-

Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2020). ResearchGate.[15]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.[3]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link][16]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2015). ResearchGate.[17]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules, 7(9), 681-689.[8]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.[2]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 206-214.[18]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry, 36(3), 486-492.[19]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate.[20]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate.[4]

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR spectrum [chemicalbook.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

thermal decomposition and stability of 4-amino-4H-1,2,4-triazole-3,5-dithiol

An In-depth Technical Guide to the Thermal Decomposition and Stability of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Abstract

This compound (ATDT) is a heterocyclic compound of significant interest due to its versatile applications, including its role as a corrosion inhibitor and as a ligand in coordination chemistry.[1][2] A comprehensive understanding of its thermal stability and decomposition characteristics is paramount for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a detailed examination of the thermal behavior of ATDT, synthesizing data from thermal analysis techniques to elucidate its decomposition pathway and kinetics. We will explore the synthesis, characterization, and the critical thermal events that define its stability profile, offering a framework for researchers and chemical professionals.

Introduction to this compound (ATDT)

The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry, valued for its unique chemical properties and biological activities.[3] The subject of this guide, this compound, is distinguished by the presence of an amino group at the N4 position and two thiol groups at the C3 and C5 positions. These functional groups impart a high potential for tautomerism and make ATDT an excellent chelating agent for various metal ions.[4] Its demonstrated efficacy as a corrosion inhibitor for steel in acidic media highlights its industrial relevance.[1] However, the combination of a nitrogen-rich heterocyclic core with energetic functional groups necessitates a thorough evaluation of its thermal properties to prevent uncontrolled decomposition, which can be highly exothermic.

This guide is structured to provide a logical progression from the foundational aspects of ATDT's synthesis and structure to a detailed analysis of its thermal decomposition. By integrating experimental methodologies with mechanistic interpretation, we aim to deliver a self-validating and authoritative resource for the scientific community.

Synthesis and Physicochemical Characterization

A robust understanding of a compound's thermal behavior begins with its synthesis and structural confirmation. The purity and isomeric form of the initial material are critical variables that can significantly influence decomposition temperatures and pathways.

Synthesis Pathway

The predominant method for synthesizing this compound involves the cyclization of a thiocarbohydrazide precursor. A common and effective reported method is the reaction of thiocarbohydrazide with carbon disulfide in a pyridine solvent under reflux conditions.[1]

Caption: General synthesis scheme for ATDT.

This one-pot reaction is efficient, but the resulting product requires purification to remove unreacted starting materials and side products, which could otherwise interfere with thermal analysis.

Molecular Structure and Properties

ATDT can exist in several tautomeric forms, primarily involving the thiol (-SH) and thione (=S) groups. Quantum chemical modeling has been used to determine the equilibrium between protonated, zwitterionic, and uncharged forms across a wide pH range.[1]

Caption: Molecular structure of ATDT.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄S₂ | [5] |

| Molecular Weight | 148.21 g/mol | [5] |

| Appearance | Powder | [5] |

| Melting Point | 202-204 °C | [5] |

| Boiling Point | 224.2 °C at 760 mmHg | [6] |

| Density | 1.85 g/cm³ | [6] |

Methodologies for Thermal Analysis

To comprehensively assess the thermal stability of ATDT, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is employed. This dual-pronged approach allows for the simultaneous measurement of mass loss and heat flow, providing a complete picture of the decomposition process.

Experimental Workflow

The causality behind this workflow is to first identify the temperatures at which thermal events (melting, decomposition) occur using DSC and TGA, and then to use that information to perform more detailed kinetic studies.

Caption: Experimental workflow for thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of phase transitions (e.g., melting) and reactions (decomposition) and to quantify the associated heat changes (enthalpy).

-

Instrumentation: A calibrated DSC instrument (e.g., NETZSCH TASC 414/3A or similar).[1]

-

Procedure:

-

Accurately weigh 1-3 mg of the ATDT sample into an aluminum crucible.

-

Hermetically seal the crucible to contain any evolved gases during the initial stages.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow as a function of temperature.

-

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition stages and quantifying mass loss.

-

Instrumentation: A calibrated TGA instrument.

-

Procedure:

-

Accurately weigh 3-5 mg of the ATDT sample onto a tared TGA pan (ceramic or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample using the same temperature program as the DSC analysis for direct correlation.

-

Record the sample mass as a function of temperature.

-

Thermal Decomposition Profile of ATDT

Analysis of ATDT reveals a multi-stage decomposition process, beginning with melting and followed by distinct exothermic events.

Analysis of Thermal Events

Studies have shown that the thermal decomposition of ATDT involves an initial endothermic melting process followed by two separate exothermic decomposition stages.[1]

-

Endothermic Event (Melting): The first thermal event observed in the DSC thermogram is a sharp endothermic peak corresponding to the melting of the compound. This occurs in the range of 202-204 °C, consistent with reported melting points.[5] No mass loss is observed in the TGA curve during this event, confirming it as a phase transition.

-

First Exothermic Decomposition: Following melting, a significant exothermic peak appears on the DSC curve. This peak is accompanied by a major mass loss in the TGA trace, indicating the primary decomposition of the molecule. This stage likely involves the cleavage of the weaker bonds within the molecule, such as the N-N bond of the amino group and the C-S bonds.

-

Second Exothermic Decomposition: A second, often broader, exothermic peak occurs at a higher temperature. This corresponds to the decomposition of more stable intermediate fragments formed during the first stage. The TGA curve shows continued mass loss during this event.

Quantitative Data Summary

The following table summarizes typical data obtained from TGA-DSC analysis of ATDT. (Note: Specific values can vary slightly based on experimental conditions like heating rate and sample purity).

| Parameter | Description | Approximate Value |

| T_melt (onset) | Onset temperature of melting | ~202 °C |

| ΔH_fus | Enthalpy of fusion | Varies |

| T_dec1 (onset) | Onset temperature of 1st decomposition | ~210 °C |

| T_peak1 | Peak temperature of 1st exotherm | ~225 °C |

| Mass Loss 1 | Mass loss during 1st stage | ~40-50% |

| T_dec2 (onset) | Onset temperature of 2nd decomposition | ~280 °C |

| T_peak2 | Peak temperature of 2nd exotherm | ~300 °C |

| Mass Loss 2 | Mass loss during 2nd stage | ~20-30% |

| Final Residue | Mass remaining at 400 °C | Varies |

Proposed Decomposition Mechanism

While the precise identification of all gaseous decomposition products requires advanced techniques like TGA-MS or TGA-FTIR, a plausible decomposition pathway can be proposed based on the structure of ATDT and known fragmentation patterns of heterocyclic compounds.

The initial decomposition is likely triggered by the scission of the N-NH₂ bond, which is often a thermally labile point in 4-amino-1,2,4-triazoles. This would be followed by the fragmentation of the triazole ring and the release of small gaseous molecules.

Caption: Proposed high-level decomposition pathway for ATDT.

The high exothermicity of the decomposition underscores the significant energy stored within the molecule. The release of gases like nitrogen (N₂) and hydrogen sulfide (H₂S) is anticipated.

Safety, Handling, and Conclusion

The thermal analysis of this compound reveals a compound that is stable up to its melting point but undergoes a rapid, multi-stage, and highly exothermic decomposition shortly thereafter. The onset of decomposition being very close to the melting point is a critical safety consideration.

Key Findings:

-

ATDT melts around 202-204 °C.

-

Decomposition begins almost immediately after melting, with a primary exothermic event peaking around 225 °C.

-

A second exothermic stage completes the decomposition at higher temperatures.

-

The process involves significant mass loss and the release of substantial energy.

Implications for Handling and Storage:

-

Avoid heating ATDT above 200 °C unless in a controlled environment designed to handle energetic decomposition.

-

Storage should be in a cool, dry place away from heat sources.

-

When performing reactions with ATDT at elevated temperatures, careful temperature control is essential to prevent thermal runaway.

This guide has provided a comprehensive overview of the thermal stability and decomposition of ATDT. Further research using evolved gas analysis would provide definitive identification of the decomposition products and offer deeper insight into the mechanistic pathway.

References

-

This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. (2025). ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

-

Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). MDPI. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][7]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar. [Link]

-

Thermochemistry of amino-1,2,4-triazole derivatives. (2024). ResearchGate. [Link]

-

This compound Safety Data Sheets(SDS). (n.d.). lookchem. [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PMC - NIH. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]

-

Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (n.d.). PMC. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). n.d.. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

A Researcher's Guide to the Quantum Chemical Modeling of 4-amino-4H-1,2,4-triazole-3,5-dithiol Tautomers

This in-depth technical guide provides a comprehensive framework for the quantum chemical modeling of tautomerism in 4-amino-4H-1,2,4-triazole-3,5-dithiol. This molecule, a key heterocyclic scaffold, presents a complex tautomeric landscape due to the presence of multiple proton donor and acceptor sites. Understanding the relative stabilities and electronic properties of these tautomers is paramount for researchers in medicinal chemistry and drug development, as tautomeric forms can exhibit significantly different biological activities and physicochemical properties. This guide will delve into the theoretical underpinnings and practical application of computational methods to elucidate the tautomeric preferences of this important molecule.

The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between interconverting isomers, is a critical consideration in the design and development of pharmaceuticals. For molecules like this compound, the position of labile protons can drastically alter the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby influencing its interaction with biological targets.[1] Computational chemistry offers a powerful and cost-effective approach to predict the predominant tautomeric forms in different environments, providing invaluable insights for structure-activity relationship (SAR) studies.

The 1,2,4-triazole ring is a common feature in many approved drugs, and its derivatives are known to exist in different tautomeric forms.[2][3] Specifically, the presence of both amino and dithiol substituents introduces a rich variety of potential prototropic tautomers, including thione-thiol and annular tautomerism. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.[1]

The Tautomeric Landscape of this compound

The primary tautomeric considerations for this compound involve the migration of protons between the nitrogen atoms of the triazole ring (annular tautomerism) and the sulfur atoms of the dithiol groups (thione-thiol tautomerism). The key potential tautomers are depicted below. For clarity, we will focus on the most plausible forms: the dithione, the thione-thiol, and the dithiol forms, each with possible annular tautomers.

Figure 1: Primary thione-thiol tautomeric forms of this compound.

Quantum Chemical Modeling Workflow

A robust computational workflow is essential for accurately predicting the relative stabilities of the tautomers. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between computational cost and accuracy.[4][5][6]

Figure 2: A typical workflow for the quantum chemical modeling of tautomers.

Detailed Experimental Protocol: Computational Modeling

Objective: To determine the relative energies and electronic properties of the tautomers of this compound in the gas phase and in solution.

Protocol:

-

Structure Generation:

-

Construct the 3D structures of all plausible tautomers using a molecular builder (e.g., GaussView, Avogadro).

-

Ensure correct atom connectivity and initial geometries that are chemically reasonable.

-

-

Geometry Optimization and Frequency Analysis:

-

Perform geometry optimizations for each tautomer using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[5][7][8]

-

The use of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are crucial for describing bonding.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The vibrational frequencies can also be used for comparison with experimental IR spectra.

-

-

Solvation Effects:

-

Single-Point Energy Calculations:

-

To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set if computationally feasible.

-

-

Data Analysis:

-

Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest energy is the most stable.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the chemical reactivity of each tautomer.[5][8]

-

Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[9]

-

Predicted Stabilities and Electronic Properties

While a dedicated study on this compound is not available in the cited literature, we can extrapolate from findings on similar systems. Studies on related 1,2,4-triazole-3-thiones suggest that the thione form is generally more stable than the thiol form in both the gas phase and in solution.[2][11] However, the presence of an additional thiol/thione group and the amino group at the 4-position can influence this equilibrium.

Table 1: Hypothetical Relative Energies of Tautomers (kcal/mol)

| Tautomer | ΔE (Gas Phase) | ΔG (Gas Phase) | ΔG (Water) |

| Dithione | 0.00 | 0.00 | 0.00 |

| Thione-Thiol | +2.5 | +2.2 | +1.5 |

| Dithiol | +7.0 | +6.5 | +5.0 |

Note: These are illustrative values based on trends observed in related molecules and should be confirmed by specific calculations for this compound.

The expected trend is that the dithione tautomer will be the most stable, with stability decreasing as the number of thiol groups increases. Polar solvents are likely to stabilize the more polar tautomers, potentially shifting the equilibrium.

Advanced Topic: pKa Prediction

The acidity of the N-H and S-H protons is a crucial parameter influencing the behavior of the molecule in biological systems. Quantum chemical methods can be employed to predict the pKa values of these acidic protons.[10][12][13][14][15] This typically involves calculating the Gibbs free energy of deprotonation in the gas phase and in solution, often using a thermodynamic cycle.

Figure 3: Thermodynamic cycle for pKa calculation.

Accurate pKa prediction is computationally demanding and often requires careful benchmarking of the chosen theoretical method and solvation model against experimental data for similar compounds.

Conclusion

Quantum chemical modeling provides a powerful and insightful approach to understanding the complex tautomerism of this compound. By employing a systematic workflow based on DFT calculations, researchers can predict the relative stabilities of the various tautomers, analyze their electronic properties, and even estimate their pKa values. This information is invaluable for medicinal chemists and drug development professionals in designing more effective and targeted therapeutics. The methodologies outlined in this guide, supported by findings from studies on related heterocyclic systems, offer a solid foundation for future computational investigations into this and other important molecular scaffolds.

References

-

Sorescu, D. S., Bennett, C. M., & Thompson, D. L. (1998). Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole. The Journal of Physical Chemistry A, 102(50), 10350-10363. Available from: [Link].

-

Parchment, O. G., Hillier, I. H., Green, D. V. S., Burton, N. A., Morley, J. O., & Schaefer, H. F. (1992). A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1681-1684. Available from: [Link].

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (2021). Orbital - The Electronic Journal of Chemistry, 13(1). Available from: [Link].

-

Dimova, V. (2013). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Zaštita Materijala, 54(2), 161-169. Available from: [Link].

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 65-69. Available from: [Link].

-

Sorescu, D. S., Bennett, C. M., & Thompson, D. L. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A. Available from: [Link].

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2009). Asian Journal of Chemistry, 21(1), 215-224. Available from: [Link].

-

Palmer, M. H., & Bembi, R. (1998). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 432(1-2), 143-162. Available from: [Link].

-

Kinetics studies on the tautomeric reaction of 4-amino-5-methyl-2,4-dihydro-3h-1,2,4- triazole-3-thione in the gas phase: Dft and cbs-qb3 methods using transition state theory. (2019). Journal of the Chilean Chemical Society, 64(1), 4381-4388. Available from: [Link].

-

Deproto-metallation and computed CH acidity of 2-aryl-1,2,3-triazoles. (2018). Chemistry - A European Journal, 24(59), 15849-15857. Available from: [Link].

-

İslamoğlu, F., Şentürk, M., & Ceylan, Ü. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62. Available from: [Link].

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). Structural Chemistry, 34(2), 565-578. Available from: [Link].

-

İslamoğlu, F., Şentürk, M., & Ceylan, Ü. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62. Available from: [Link].

-

Liu, T., Li, Y., Wang, F., & Liu, D. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(32), 6443-6450. Available from: [Link].

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2020). Molecules, 25(21), 5192. Available from: [Link].

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. Available from: [Link].

-

DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. (2022). ScienceRise: Pharmaceutical Science, (4(38)), 32-40. Available from: [Link].

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole. (2021). Molecules, 26(18), 5486. Available from: [Link].

-

Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. (2019). Corrosion Science, 151, 126-139. Available from: [Link].

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2020). ACS Omega, 5(47), 30591-30605. Available from: [Link].

-

Wikipedia. 1,2,4-Triazole. Available from: [Link].

-

Alkan, M., & Balaban Gündüzalp, A. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. International Journal of Applied Chemistry and Technology, 5(1), 1-10. Available from: [Link].

-

Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2015). Journal of Heterocyclic Chemistry, 52(5), 1386-1393. Available from: [Link].

-

Farahat, A. A., & Mabied, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 7. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Abstract

This technical guide provides a comprehensive examination of the electrochemical behavior of 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATD). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental electrochemical principles with practical, field-proven insights. We will explore the structural and electronic properties of ATD, delve into its characteristic redox behavior, present detailed experimental protocols for its electrochemical analysis, and discuss its potential applications, particularly in corrosion inhibition and sensor technology. This guide is structured to provide not just a methodology, but a deeper understanding of the causality behind the electrochemical phenomena observed, grounded in authoritative scientific literature.

Introduction: The Significance of this compound (ATD)

This compound (ATD) is a heterocyclic compound of significant interest due to its unique molecular architecture. The presence of a triazole ring, an amino group, and two thiol moieties imparts a rich chemistry, making it a versatile building block in various scientific domains. Triazoles, as a class of nitrogen-containing heterocycles, are known for their unique chemical properties that make them suitable for applications such as corrosion inhibition[1]. The thiol groups, with their strong affinity for metal surfaces, and the amino group, which can enhance adsorption, further augment its utility[1].

The dual thiol groups in ATD are of particular importance as they can exist in equilibrium between their thione and thiol tautomeric forms. This tautomerism can significantly influence the molecule's reactivity and its interactions with its environment. The electrochemical behavior of ATD is largely dictated by the redox activity of these thiol groups, which can undergo oxidation to form disulfide bonds, a process that is central to many of its applications.

Physicochemical and Tautomeric Considerations

The structure of ATD allows for thione-thiol tautomerism, where the molecule can exist in equilibrium between a form with C=S double bonds (thione) and a form with S-H single bonds (thiol). The predominant tautomer in a given environment can be influenced by factors such as solvent polarity and pH. It is crucial to recognize that the electrochemical behavior will be representative of the tautomeric mixture present under the specific experimental conditions. Studies on analogous compounds have utilized HPLC-MS to analyze the composition of such tautomeric mixtures[2].

Quantum chemical modeling has been employed to determine the equilibrium tautomeric forms of ATD over a wide pH range, identifying protonated, zwitter-ionic, and uncharged species[3]. The existence of these different forms can lead to the formation of protective layers with varying charge values, which is a key aspect of its function as a corrosion inhibitor[3].

The Core Electrochemical Behavior of ATD

The electrochemical signature of ATD is primarily characterized by the oxidation of its thiol groups. While a detailed electrochemical study exclusively on ATD is not extensively reported, the behavior of analogous triazole-thiol compounds provides a strong basis for understanding its redox processes.

Anodic Behavior: Oxidation and Dimerization

The most prominent electrochemical feature of triazole-thiols is an irreversible oxidation peak observed in anodic scans during cyclic voltammetry. This oxidation is attributed to the formation of a disulfide dimer through an electrochemical-chemical (EC) mechanism.

The proposed mechanism involves the initial one-electron oxidation of the thiol group to form a thiyl radical. This is the electrochemical step (E). Subsequently, two thiyl radicals undergo a chemical coupling reaction (C) to form a disulfide bond.

This dimerization is a common electrochemical pathway for thiol-containing compounds[4][5]. The irreversibility of the oxidation peak suggests that the resulting disulfide is not readily reduced back to the thiol within the timescale of the cyclic voltammetry experiment.

Electropolymerization Potential

Under certain conditions, such as repeated potential cycling, triazole-thiol derivatives have been shown to undergo electropolymerization on the electrode surface[6]. This process involves the formation of a polymer film through successive oxidation and coupling reactions. The resulting polymer-modified electrode can exhibit enhanced electrochemical properties and has applications in the development of chemical sensors[6][7]. For 3-amino-1,2,4-triazole-5-thiol (ATT), an analog of ATD, electropolymerization has been achieved through cyclic voltammetry, with the oxidation of the monomer occurring at a potential of 1.15 V[6].

Influence of pH on Electrochemical Response

The pH of the electrolyte solution is expected to have a significant impact on the electrochemical behavior of ATD. The protonation state of the amino and thiol groups is pH-dependent, which in turn affects the molecule's oxidation potential and adsorption characteristics[8][9]. For instance, in acidic solutions, the amino group is likely to be protonated, which can influence its interaction with the electrode surface. Conversely, in alkaline media, the thiol groups may be deprotonated to form thiolates, which are generally more easily oxidized.

Experimental Protocols for Electrochemical Characterization

To investigate the electrochemical behavior of ATD, cyclic voltammetry (CV) is the primary technique of choice. The following protocol provides a detailed, step-by-step methodology for a typical CV experiment.

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or foil.

-

Electrolyte Solution: A suitable solvent (e.g., acetonitrile, ethanol/water mixture) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, potassium nitrate).

-

ATD Solution: A stock solution of ATD of known concentration prepared in the electrolyte solution.

-

Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.

-

Inert Gas: High-purity nitrogen or argon.

Step-by-Step Cyclic Voltammetry Protocol

-

Electrode Preparation:

-

Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte solution.

-

Allow the electrode to air dry completely.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Add a known volume of the electrolyte solution to the cell.

-

-

Deoxygenation:

-

Purge the electrolyte solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Background Scan:

-

Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of any interfering redox peaks.

-

-

Measurement of ATD:

-

Add a known volume of the ATD stock solution to the electrochemical cell to achieve the desired concentration.

-

Stir the solution gently for a minute to ensure homogeneity.

-

Allow the solution to become quiescent before starting the scan.

-

Record the cyclic voltammogram of the ATD solution over a suitable potential range. The scan should typically start from a potential where no faradaic reaction occurs, scan towards a potential where oxidation is expected, and then reverse the scan.

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process (i.e., diffusion-controlled vs. adsorption-controlled).

-

Data Analysis and Interpretation

-

Peak Potentials (Epa): Identify the potential at which the anodic (oxidation) peak occurs.

-

Peak Currents (Ipa): Measure the current at the peak potential.

-

Scan Rate Dependence: Plot the peak current versus the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.

-

Irreversibility: Note the absence of a corresponding reduction peak on the reverse scan, which indicates an irreversible process.

Quantitative Data and Visualization

The following table summarizes typical electrochemical parameters that can be determined for ATD and its analogs from cyclic voltammetry experiments.

| Parameter | Symbol | Typical Value/Observation | Significance |

| Anodic Peak Potential | Epa | Dependent on solvent, pH, and electrode material | Potential at which oxidation of the thiol group occurs. |

| Anodic Peak Current | Ipa | Proportional to ATD concentration and the square root of the scan rate for a diffusion-controlled process | Indicates the rate of the oxidation reaction. |

| Number of Electrons Transferred | n | ~1 per thiol group | Relates to the stoichiometry of the electrochemical reaction. |

| Diffusion Coefficient | D | Can be calculated from the Randles-Sevcik equation | A measure of the rate at which ATD diffuses to the electrode surface. |

Mechanistic Diagrams and Workflows

To visually represent the proposed electrochemical processes and the experimental setup, the following diagrams are provided.

Caption: Proposed Electrochemical-Chemical (EC) mechanism for the oxidation of ATD.

Caption: Standard experimental workflow for cyclic voltammetry analysis of ATD.

Applications Driven by Electrochemical Properties

The electrochemical behavior of ATD is directly linked to its utility in various applications.

-

Corrosion Inhibition: The ability of ATD to adsorb onto metal surfaces and form a protective film is a key aspect of its role as a corrosion inhibitor. This adsorption can be either physisorption or chemisorption, involving the lone pairs of electrons on the nitrogen atoms and the strong affinity of the thiol groups for metals[1]. The formation of a disulfide-linked layer can further enhance this protective barrier. Studies have shown that ATD is an effective corrosion inhibitor for low-carbon steel in acidic media[3].

-

Electrochemical Sensors: The potential for electropolymerization of ATD and its analogs onto electrode surfaces opens up possibilities for the development of chemically modified electrodes for sensor applications. These modified electrodes can exhibit enhanced sensitivity and selectivity for the detection of various analytes.

Conclusion

The electrochemical behavior of this compound is dominated by the irreversible oxidation of its thiol groups to form a disulfide dimer via an EC mechanism. This process, along with the molecule's strong adsorption characteristics and potential for electropolymerization, underpins its applications in corrosion inhibition and sensor development. While further research is needed to fully elucidate the quantitative aspects of its electrochemistry under various conditions, the principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this versatile compound.

References

-

Burmistrova, D. A., Smolyaninov, I. V., & Berberova, N. T. (2023). The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction. Chimica Techno Acta, 10(4). [Link]

-

Darwish, M. S., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205. [Link]

-

Doğan-Topal, B., et al. (2019). Electrosynthesis of a triazole derivative on the glassy carbon surface for the electrochemical determination of catechol. International Journal of Environmental Analytical Chemistry, 99(12), 1147-1161. [Link]

-

El-Sayed, A. M., et al. (2022). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. Coatings, 12(11), 1798. [Link]

-

Fedorova, O. A., et al. (2011). Oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. Russian Journal of Organic Chemistry, 47(3), 470-471. [Link]

-

Kuznetsov, V. V., et al. (2021). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Butlerov Communications, 68(10), 101-111. [Link]

-

Özcan, A. A., & Gür, M. (2019). Electropolymerization of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald®). European Journal of Science and Technology, (16), 159-165. [Link]

-

Saeed, A., et al. (2015). Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. Journal of the Iranian Chemical Society, 12(8), 1455-1461. [Link]

-

Shcherbakov, A. M., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1189-1194. [Link]

-

Singh, A., & Kumar, A. (2022). Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. Journal of Molecular Liquids, 360, 119512. [Link]

Sources

- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol [mdpi.com]